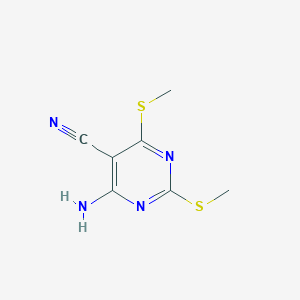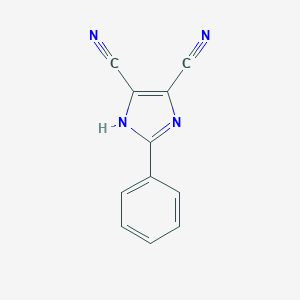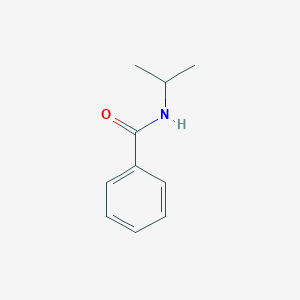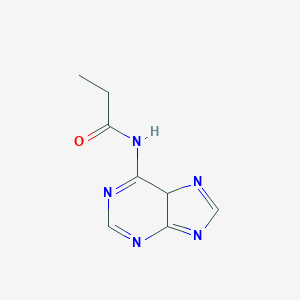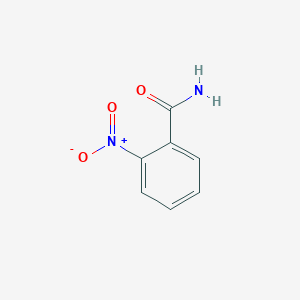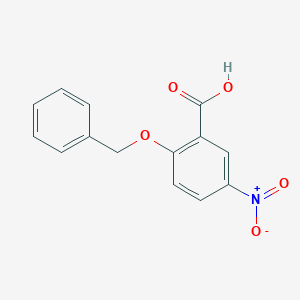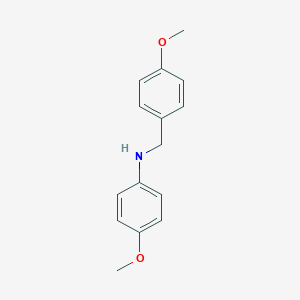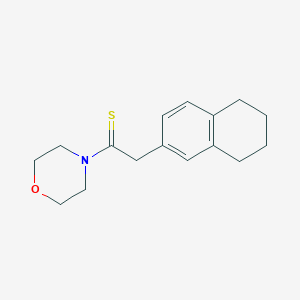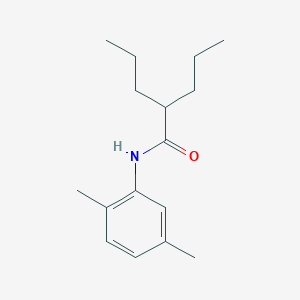
Pentanamide, N-(2,5-dimethylphenyl)-2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, also known as N-phenyl-2-propylpentanamide, is a chemical compound that belongs to the family of amides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
Pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use as a therapeutic agent for anxiety and depression. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability and anxiety.
Mecanismo De Acción
The exact mechanism of action of pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, is not fully understood. However, it is believed to modulate the activity of GABA receptors by binding to the benzodiazepine site on the receptor. This results in an increase in the activity of the receptor, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability and anxiety. Additionally, it has been shown to have antinociceptive effects, suggesting its potential use as a therapeutic agent for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, in lab experiments is its high potency and selectivity for the benzodiazepine site on GABA receptors. This allows for precise modulation of the receptor activity without affecting other neurotransmitter systems. However, one limitation is the lack of human clinical trials, which limits the translation of preclinical findings to clinical applications.
Direcciones Futuras
There are several future directions for the study of pentanamide, N-(2,5-dimethylphenyl)-2-propyl-. One direction is the investigation of its potential therapeutic applications in the treatment of anxiety, depression, and pain management. Another direction is the development of more potent and selective analogs of pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, for improved therapeutic efficacy. Additionally, the study of the structure-activity relationship of pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, can provide insights into the molecular basis of its activity and inform the design of new compounds with improved properties.
Conclusion:
In conclusion, pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, has the potential to provide insights into the molecular basis of anxiety, depression, and pain management and inform the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of pentanamide, N-(2,5-dimethylphenyl)-2-propyl-, involves the reaction of 2,5-dimethylphenylacetic acid with propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product as a white crystalline solid with a melting point of 77-78°C.
Propiedades
| 4344-67-6 | |
Fórmula molecular |
C16H25NO |
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
N-(2,5-dimethylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H25NO/c1-5-7-14(8-6-2)16(18)17-15-11-12(3)9-10-13(15)4/h9-11,14H,5-8H2,1-4H3,(H,17,18) |
Clave InChI |
NZJOPKCWWACEGM-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)C)C |
SMILES canónico |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)C)C |
| 4344-67-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


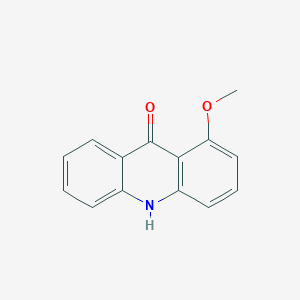
![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)

![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
